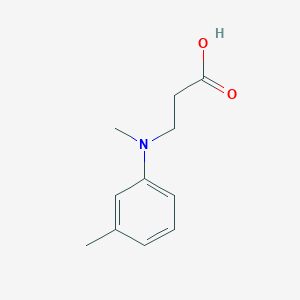

3-(Methyl-m-tolyl-amino)-propionic acid

Description

BenchChem offers high-quality 3-(Methyl-m-tolyl-amino)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methyl-m-tolyl-amino)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(N,3-dimethylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12(2)7-6-11(13)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVDFWYOQCMVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methyl-m-tolyl-amino)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Methyl-m-tolyl-amino)-propionic acid (CAS No. 944887-18-7), a substituted β-alanine derivative.[1] Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, data from structurally analogous compounds, and predictive models to offer expert insights into its synthesis, characterization, potential applications, and safe handling. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling them to explore the potential of this and related N-aryl-β-amino acids.

Introduction and Chemical Identity

3-(Methyl-m-tolyl-amino)-propionic acid is a non-proteinogenic β-amino acid. This class of compounds is of significant interest in pharmaceutical and materials science research due to the unique conformational properties imparted by the β-amino acid backbone. Unlike their α-amino acid counterparts, β-amino acids can form stable, well-defined secondary structures in peptides, often referred to as β-peptides, which can exhibit enhanced stability against enzymatic degradation.[2] The incorporation of an N-methyl group and an m-tolyl substituent introduces specific steric and electronic features that can modulate the compound's reactivity, solubility, and biological activity.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-[(3-Methylphenyl)(methyl)amino]propanoic acid |

| CAS Number | 944887-18-7 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Canonical SMILES | CN(CC(=O)O)C1=CC(=CC=C1)C |

| InChI Key | Not available |

Physicochemical Properties: An Expert Assessment

Predicted and Comparative Physicochemical Data:

| Property | Predicted Value for 3-(Methyl-m-tolyl-amino)-propionic acid | Comparative Data | Source |

| Physical State | White to off-white solid | 3-(p-Tolyl)propionic acid is a solid. | [3] |

| Melting Point (°C) | 100 - 120 | 3-(p-Tolyl)propionic acid: 115-118 °C | [3] |

| Boiling Point (°C) | > 300 (with decomposition) | 3-Amino-3-(p-tolyl)propionic acid: 325.5 °C at 760 mmHg | [4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and nonpolar solvents. | General solubility trends for similar organic acids. | |

| pKa | ~4-5 (Carboxylic acid) | Propionic acid pKa is ~4.87. Aromatic substitution may slightly alter this. | |

| LogP | ~2.0 - 2.5 | Calculated based on structure. |

The N-methyl and m-tolyl groups contribute to the molecule's hydrophobicity, while the carboxylic acid and tertiary amine functionalities provide sites for hydrogen bonding and protonation/deprotonation, influencing its solubility in various media.

Synthesis and Mechanistic Insights

The most direct and industrially scalable route for the synthesis of 3-(Methyl-m-tolyl-amino)-propionic acid is the aza-Michael addition of N-methyl-m-toluidine to acrylic acid. This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the secondary amine (N-methyl-m-toluidine) on the β-carbon of acrylic acid. The reaction can often be performed without a catalyst, as the acrylic acid itself can act as a proton source to activate the carbonyl group, and the amine is sufficiently nucleophilic.

Caption: Aza-Michael addition synthesis pathway.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of N-aryl-β-alanines. Optimization of reaction time, temperature, and purification methods may be necessary.

Materials and Reagents:

-

N-methyl-m-toluidine (1.0 eq)

-

Acrylic acid (1.1 eq)

-

Toluene or solvent-free conditions

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-m-toluidine and acrylic acid. The reaction can be run neat (solvent-free) or in a solvent like toluene.

-

Heating: Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Extraction: Dissolve the crude product in ethyl acetate and wash with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-(Methyl-m-tolyl-amino)-propionic acid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the starting material signals and the appearance of the expected product signals will validate the success of the synthesis.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, a detailed prediction of its key spectroscopic features can be made based on its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and N-methyl protons.

Caption: Predicted ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data, with expected signals for the methyl, methylene, aromatic, and carbonyl carbons.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl (C=O): ~170-175 ppm

-

Aromatic Carbons: ~110-140 ppm

-

Methylene (-N-CH₂-): ~45-50 ppm

-

Methylene (-CH₂-COOH): ~30-35 ppm

-

N-Methyl (-N-CH₃): ~35-40 ppm

-

Aromatic Methyl (-CH₃): ~20-22 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H stretch (Carboxylic acid): A very broad band from 2500-3300 cm⁻¹

-

C=O stretch (Carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹

-

C-N stretch: Around 1180-1360 cm⁻¹

-

C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak:

-

[M+H]⁺: m/z ≈ 194.11

-

[M-H]⁻: m/z ≈ 192.10

Potential Applications and Research Directions

While no specific applications for 3-(Methyl-m-tolyl-amino)-propionic acid have been documented, its structural features suggest several promising areas for investigation.

Pharmaceutical and Medicinal Chemistry

-

Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create analogues with increased stability against proteolysis.[2] This is a critical strategy in drug development to enhance the in vivo half-life of peptide-based therapeutics.

-

Scaffold for Drug Discovery: The N-aryl-β-alanine scaffold is present in various biologically active molecules. This compound could serve as a starting material for the synthesis of novel small molecules targeting a range of receptors and enzymes. Research on related N-aryl-β-alanine derivatives has explored their potential as antibacterial, antifungal, and anti-inflammatory agents.[5]

Materials Science

-

Polymer Synthesis: The carboxylic acid and secondary amine functionalities make this molecule a potential monomer for the synthesis of novel polyamides or other polymers with unique properties.

-

Surface Modification: The molecule could be used to modify surfaces, imparting specific hydrophobicity and chemical reactivity.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(Methyl-m-tolyl-amino)-propionic acid. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for the structurally related compound, 3-(3-Methylphenyl)propionic acid (CAS 3751-48-2), can be used as a guide.[6]

GHS Hazard Statements for 3-(3-Methylphenyl)propionic acid:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(Methyl-m-tolyl-amino)-propionic acid represents an intriguing, yet underexplored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging predictive methods and comparative data analysis, we have outlined the key properties of this molecule, offering a solid starting point for researchers to incorporate it into their drug discovery and materials science programs. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.

References

-

PubChem. 3-(3-Methylphenyl)propionic acid. Available at: [Link]

-

PureSynth. 3-Amino-3-(P-Tolyl)Propionic Acid 98.0%(HPLC). Available at: [Link]

-

Anusevičius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 717-725. Available at: [Link]

-

Fujita, M., et al. (2013). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 115(1), 121-127. Available at: [Link]

-

Hussain, A., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmaceutical and Biological Sciences, 6(2), 1-4. Available at: [Link]

Sources

- 1. 944887-18-7|3-(Methyl(m-tolyl)amino)propanoic acid|BLD Pharm [bldpharm.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. 3-(p-Tolyl)propionic acid 98 1505-50-6 [sigmaaldrich.com]

- 4. pure-synth.com [pure-synth.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(3-Methylphenyl)propionic acid | C10H12O2 | CID 138042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of N-aryl beta-amino acids

The Pharmacological Landscape of N-Aryl -Amino Acids

From Synthetic Scaffolds to Bioactive Therapeutics

Executive Summary

This technical guide analyzes the biological profile of N-aryl

Structural Significance & Chemical Space[1]

The N-aryl

-

Lipophilicity Modulation: N-arylation significantly increases

, facilitating membrane permeability—a critical factor for antimicrobial and CNS-active drugs. -

Conformational Restriction: The N-aryl group limits the rotational freedom around the N-C bond, pre-organizing the molecule for receptor binding.

-

Metabolic Stability: Unlike primary amines, N-aryl secondary amines are resistant to deamination by standard amine oxidases, prolonging half-life in vivo.

Distinction of Subclasses

| Feature | N-Aryl | |

| Structure | Ar-NH-CH₂-CH₂-COOH | H₂N-CH(Ar)-CH₂-COOH |

| Primary Effect | Membrane interaction, receptor affinity | Chiral recognition, enzyme specificity |

| Key Example | N-phenyl- | Sitagliptin (Januvia) moiety |

| Primary Use | Antimicrobial, Antiviral, Peptidomimetics | Antidiabetic, Antineoplastic |

Therapeutic Applications & Mechanisms[2][3][4][5][6][7]

2.1 Antimicrobial and Antifungal Activity

Recent studies have highlighted N-substituted

-

Key Compounds:

-

Activity Profile:

-

Antifungal: High potency against Candida albicans (MIC values comparable to standard azoles).

-

Antibacterial: Significant activity against Gram-negative P. aeruginosa.[1]

-

-

Mechanism of Action (MOA):

-

Membrane Disruption: For poly(

-peptoid)s containing N-aryl side chains, the mechanism involves electrostatic attraction to the bacterial membrane followed by hydrophobic insertion, causing leakage of intracellular contents. -

Enzyme Inhibition: Specific small molecules target fungal cell wall synthesis enzymes, though exact molecular targets for D14/D21 remain under investigation.

-

2.2 Anticancer and Antiviral Potential

The N-aryl

-

HIV-1 Reverse Transcriptase (RT) Inhibition:

-

Compound Class: N-acetyl-

-aryl-1,2-didehydroethylamines. -

Mechanism: These compounds act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2] The N-aryl group occupies a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.

-

-

Cytotoxicity:

-

Enamino Amides: Cyclic N-aryl enamino amides (precursors to

-amino acids) exhibit cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines. The N-aryl group is essential for interaction with hydrophobic pockets in target proteins involved in cell division.

-

2.3 Metabolic Regulation

While less common than their C-aryl counterparts, N-aryl derivatives are explored as peptidomimetics . By replacing the peptide bond with an N-aryl

Structure-Activity Relationship (SAR) Visualization[8]

The following diagram illustrates how structural modifications to the N-aryl

Caption: SAR analysis of N-aryl

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of a representative bioactive N-aryl

Protocol A: Synthesis via Aza-Michael Addition

This method is preferred for its atom economy and mild conditions, suitable for generating library diversity.

Reagents:

-

Aniline derivative (1.0 equiv)

-

Methyl acrylate (1.2 equiv)

-

Catalyst: Cerium(IV) ammonium nitrate (CAN) (5 mol%) or Glacial Acetic Acid.

-

Solvent: Methanol or Water (Green chemistry approach).

Step-by-Step Workflow:

-

Reaction Setup: In a round-bottom flask, dissolve 10 mmol of the 4-substituted aniline in 15 mL of methanol.

-

Addition: Add 12 mmol of methyl acrylate dropwise at room temperature.

-

Catalysis: Add 0.5 mmol of CAN. Stir the mixture at room temperature for 4-6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 3:7).

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine.

-

Purification: Dry the organic layer over anhydrous

and concentrate. Purify the crude product using silica gel column chromatography to obtain the N-aryl- -

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Standard broth microdilution method adapted for N-aryl amino acid derivatives.

Materials:

-

Test Compound (synthesized above).

-

Bacterial Strains: E. coli (ATCC 25922), S. aureus (ATCC 25923).[3]

-

Media: Mueller-Hinton Broth (MHB).

-

Detection: Resazurin dye (viability indicator).

Step-by-Step Workflow:

-

Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB, ranging from 512

g/mL down to 0.5 -

Inoculation: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard) and add 100 -

Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (Sterile DMSO).

-

Incubation: Incubate plates at 37°C for 18-24 hours.

-

Readout: Add 10

L of 0.01% Resazurin solution. Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The lowest concentration remaining blue is the MIC.

Data Summary: Comparative Bioactivity

The following table summarizes literature values for key N-aryl

| Compound Class | N-Substituent | Target Organism/Cell | Activity Metric | Reference |

| 4-Bromophenyl | Candida albicans | MIC: 1.74 | [1] | |

| Benzhydryl | P. aeruginosa | MIC: 2.04 | [1] | |

| Poly( | 4-Fluorobenzyl | E. coli (MDR) | MIC: 12.5 | [2] |

| Enamino Amide | 3-Fluorophenyl | MCF-7 (Breast Cancer) | IC50: 15.2 | [3] |

| N-Aryl Proline * | 4-Nitrophenyl | S. pneumoniae | ZI: 18 mm | [4] |

*Note: N-Aryl Proline is an

Experimental Workflow Diagram

Caption: Integrated workflow for the synthesis and biological evaluation of N-aryl

References

-

Scholars Research Library. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Link

-

Chinese Chemical Society. (2021).

-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly( -

Research in Pharmaceutical Sciences. (2020). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Link

-

MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Link

-

Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and biological evaluation of N-acetyl-beta-aryl-1,2-didehydroethylamines as new HIV-1 RT inhibitors in vitro. Link

Structural Analogues of 3-(Methyl-m-tolyl-amino)-propionic Acid: A Technical Guide to N-Aryl-β-Alanine Scaffolds

Topic: Structural Analogues of 3-(Methyl-m-tolyl-amino)-propionic Acid Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Diagnostic Reagent Developers, and Process Scientists.

Executive Summary

This guide provides a comprehensive technical analysis of 3-(Methyl-m-tolyl-amino)-propionic acid (CAS: 944887-18-7), a specialized N-aryl-β-alanine derivative. While often categorized as a chemical building block, this scaffold represents a critical junction between peptidomimetic drug design and diagnostic chromogen chemistry . This whitepaper deconstructs the molecule’s pharmacophore, details robust synthesis protocols via Michael addition, and maps structural analogues essential for optimizing solubility, lipophilicity, and oxidative coupling efficiency in enzymatic assays.

Part 1: Structural Deconstruction & Pharmacophore Analysis

The target molecule, 3-[methyl(3-methylphenyl)amino]propanoic acid , belongs to the class of N-alkyl-N-aryl-β-amino acids. Its utility stems from three distinct structural zones, each modifiable to alter physicochemical properties.

The Core Scaffold

-

Zone A (The Aryl Head): The m-tolyl (3-methylphenyl) group provides lipophilicity and electron density. The meta-methyl substitution is critical for steric steering without completely blocking the para-position, which is often the site of oxidative coupling in dye chemistry.

-

Zone B (The Linker/Amine): The tertiary nitrogen (N-methyl) acts as a proton acceptor and electron donor. The N-methyl group prevents hydrogen bonding at the amine, increasing membrane permeability compared to secondary amines.

-

Zone C (The Acid Tail): The propionic acid moiety (

) provides water solubility and a handle for further conjugation (e.g., amide coupling to peptides).

Structural Analogue Mapping (SAR)

The following decision tree illustrates how modifications to these zones yield functional analogues for different industries.

Figure 1. Structure-Activity Relationship (SAR) mapping of the N-aryl-β-alanine scaffold.

Part 2: Synthesis Strategies

The synthesis of 3-(Methyl-m-tolyl-amino)-propionic acid relies on the Michael Addition of an N-alkyl aniline to an acrylic acid derivative. This pathway is preferred over alkylation with 3-halopropionic acids due to milder conditions and higher regioselectivity.

Mechanism: Aza-Michael Addition

The nucleophilic nitrogen of N-methyl-m-toluidine attacks the

Experimental Protocol: Synthesis of 3-(Methyl-m-tolyl-amino)-propionic Acid

Note: This protocol is adapted from standard methodologies for N-aryl-β-alanines [1, 2].

Reagents:

-

N-Methyl-m-toluidine (1.0 eq)

-

Methyl Acrylate (1.2 eq)

-

Glacial Acetic Acid (Catalytic, 0.1 eq)

-

Sodium Hydroxide (2M aq)

-

Hydrochloric Acid (2M aq)

Step-by-Step Methodology:

-

Addition Phase:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-Methyl-m-toluidine (12.1 g, 100 mmol) in 50 mL of toluene (or perform neat if scale permits).

-

Add Glacial Acetic Acid (0.6 g, 10 mmol) as a catalyst to activate the acrylate.

-

Dropwise add Methyl Acrylate (10.3 g, 120 mmol) over 30 minutes.

-

Critical Control: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting aniline is consumed.

-

-

Hydrolysis Phase:

-

Evaporate the solvent and excess acrylate under reduced pressure.

-

Resuspend the oily residue (the methyl ester intermediate) in 50 mL of methanol.

-

Add 50 mL of 2M NaOH solution. Stir at room temperature for 4 hours.

-

Checkpoint: The solution should become homogeneous as the ester hydrolyzes to the carboxylate salt.

-

-

Isolation:

-

Wash the aqueous layer with diethyl ether (

mL) to remove unreacted organic impurities. -

Acidify the aqueous layer carefully with 2M HCl to pH 3.0–3.5. The product, 3-(Methyl-m-tolyl-amino)-propionic acid, will precipitate as a solid or oil.

-

Extract with Ethyl Acetate (

mL), dry over -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

-

Figure 2. Process flow for the synthesis of the target N-aryl-β-alanine.

Part 3: Functional Analogues & Applications

Diagnostic Reagents (The "Trinder" Connection)

This molecule is a carboxylated analogue of the famous Trinder's Reagents (e.g., TOPS, ADPS). In clinical diagnostics, these aniline derivatives undergo oxidative coupling with 4-aminoantipyrine (4-AAP) in the presence of peroxidase (POD) and hydrogen peroxide to form purple quinoneimine dyes.

-

Target Molecule (Carboxyl): Lower solubility than sulfopropyl variants, but allows for covalent linking to proteins or beads via EDC/NHS chemistry.

-

Analogue Comparison:

| Analogue Name | N-Substituent | Tail Group | Application | Solubility |

| Target Molecule | Methyl | Propionic Acid | Linkable Chromogen | Moderate (pH dependent) |

| TOPS | Ethyl | Sulfopropyl | High-Solubility Dye | High (Water) |

| N-Ethyl-N-hydroxyethyl | Ethyl | Hydroxyethyl | General Reagent | High (Polar Organic) |

Peptidomimetics

In drug discovery, N-substituted

-

Application: The m-tolyl group provides a hydrophobic side chain similar to Phenylalanine but with altered steric bulk, potentially improving receptor selectivity.

Part 4: References

-

Gao, J., et al. (2014). "Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives." ResearchGate.

-

Kapoor, A., & Malik, A. (2012). "Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives." Scholars Research Library.

-

Vasudev, P. G., et al. (2011). "N-Methyl-beta-alanine: A N-alkylated beta-amino acid for design of peptidomimetics." Peptide Science.

-

PubChem Database. "3-(Methyl-m-tolyl-amino)-propionic acid (Compound Summary)." National Library of Medicine.

-

Sigma-Aldrich. "Trinder's Reagents and Aniline Derivatives." Merck KGaA.

Potential applications of 3-(Methyl-m-tolyl-amino)-propionic acid in medicinal chemistry

Topic: Potential Applications of 3-(Methyl-m-tolyl-amino)-propionic Acid in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Methyl-m-tolyl-amino)-propionic acid (CAS: 944887-18-7) represents a specialized N-aryl-β-amino acid scaffold with significant underutilized potential in medicinal chemistry. Structurally, it combines an electron-rich N-methyl-m-toluidine core with a flexible propionic acid tail. This bifunctionality makes it a critical intermediate for the synthesis of dihydroquinolinones , a privileged structure in alkaloids and antibacterial agents, and a valuable building block for peptidomimetics requiring proteolytic stability.

This guide analyzes the physicochemical profile of this molecule, details its primary application in heterocycle synthesis, and provides validated protocols for its integration into drug discovery workflows.

Chemical Profile & Structural Analysis

Understanding the electronic and steric properties of the scaffold is prerequisite to its application.

-

IUPAC Name: 3-[Methyl(3-methylphenyl)amino]propanoic acid

-

Molecular Formula:

-

Molecular Weight: 193.24 g/mol

-

Key Pharmacophores:

-

Carboxylic Acid Head: Provides a handle for amide coupling, esterification, or cyclization.

-

Tertiary Aniline Nitrogen: Electron-donating group (EDG) that activates the aromatic ring for electrophilic aromatic substitution (EAS).

-

Meta-Methyl Group: Directs steric bulk and influences regioselectivity during ring closure.

-

Electronic & Steric Influence

The N-methyl group prevents hydrogen bond donation at the nitrogen, increasing lipophilicity (cLogP ~2.3) compared to its secondary amine analog. The meta-methyl substituent on the phenyl ring creates asymmetry, which is crucial for regioselective cyclization. In electrophilic substitutions, the amino group strongly directs ortho/para. Since the meta-position is occupied by a methyl group, the primary active site for cyclization is the position para to the nitrogen (C6 of the aniline ring), leading to 7-substituted quinolones.

Primary Application: Synthesis of 4-Quinolone Scaffolds

The most high-value application of 3-(Methyl-m-tolyl-amino)-propionic acid is its conversion into 1,7-dimethyl-2,3-dihydroquinolin-4(1H)-one . This bicyclic system serves as a precursor for fluoroquinolone antibiotics, serotonin antagonists, and antitumor agents.

Mechanism: Intramolecular Friedel-Crafts Acylation

The transformation involves the activation of the carboxylic acid (using polyphosphoric acid or Eaton’s reagent) followed by intramolecular ring closure.

-

Regioselectivity: The closure occurs para to the nitrogen due to steric hindrance at the ortho position (flanked by the N-methyl group) and the strong directing effect of the nitrogen lone pair.

-

Product Utility: The resulting ketone at C4 is a versatile handle for further functionalization (e.g., reductive amination, Grignard addition, or Fischer indole synthesis to form tricyclic systems).

Figure 1: Synthetic pathway for the conversion of the title compound into the dihydroquinolinone scaffold.

Secondary Application: Peptidomimetics & Stability

In peptide drug discovery, native peptides suffer from rapid degradation by proteases. 3-(Methyl-m-tolyl-amino)-propionic acid serves as a non-canonical amino acid insertion.

Proteolytic Resistance

-

-Amino Acid Backbone: Most proteases recognize

-

N-Methylation: The tertiary nitrogen eliminates the amide proton, preventing the formation of hydrogen bonds that proteases often require for substrate binding. This also improves membrane permeability.

Conformational Constraint

Incorporating this bulky, aromatic amino acid induces specific turn conformations (e.g.,

Experimental Protocols

The following protocols describe the synthesis of the title compound and its subsequent cyclization. These are adapted from standard methodologies for N-aryl-

Protocol A: Synthesis of 3-(Methyl-m-tolyl-amino)-propionic Acid

Rationale: A Michael addition reaction between the aniline and acrylic acid.

-

Reagents: N-Methyl-m-toluidine (1.0 eq), Acrylic Acid (1.2 eq), Glacial Acetic Acid (catalytic), Toluene (Solvent).

-

Procedure:

-

Charge a reaction flask with N-Methyl-m-toluidine dissolved in toluene.

-

Add acrylic acid dropwise under nitrogen atmosphere to prevent polymerization.

-

Add catalytic glacial acetic acid.

-

Reflux at 110°C for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

-

Workup: Cool to room temperature. Extract with NaOH (1M) to pull the acid product into the aqueous phase (leaving unreacted aniline in organic phase).

-

Acidify the aqueous layer with HCl (1M) to pH 3–4 to precipitate the product.

-

Filter and recrystallize from ethanol/water.

-

Protocol B: Cyclization to Dihydroquinolinone

Rationale: Eaton's reagent is preferred over PPA for easier workup and lower viscosity.

-

Reagents: 3-(Methyl-m-tolyl-amino)-propionic acid (1.0 eq), Eaton’s Reagent (7.7 wt%

in methanesulfonic acid). -

Procedure:

-

Place the starting acid in a round-bottom flask.

-

Add Eaton’s reagent (5 mL per gram of substrate) under inert atmosphere.

-

Heat to 60–80°C for 2–4 hours. Note: Do not overheat, as sulfonation of the ring can occur.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize with saturated

or -

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate.[1] -

Purification: Flash chromatography (Hexane/EtOAc).

-

Data Summary & Comparative Analysis

| Property | Value / Description | Relevance |

| CAS Number | 944887-18-7 | Unique Identifier |

| LogP (Predicted) | ~2.3 | Good membrane permeability for CNS targets |

| pKa (Acid) | ~4.8 | Typical carboxylic acid; exists as anion at physiological pH |

| Reactive Sites | C-Terminus (Acid), C6-Aromatic | Dual-functional handle for library synthesis |

| Primary Deriv. | 1,7-Dimethyl-2,3-dihydroquinolin-4(1H)-one | Key scaffold for alkaloids |

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the core scaffold can be diversified for different therapeutic targets.

Figure 2: Strategic diversification points of the scaffold for medicinal chemistry libraries.

References

-

Royal Society of Chemistry . (2024). N,N-Dimethyl-p-toluidine crosslinker enables acrylic-based resin.[2] RSC Applied Polymers.[2] Retrieved from [Link]

Sources

3-(Methyl-m-tolyl-amino)-propionic acid mechanism of action

This is an in-depth technical guide on the mechanism of action, synthesis, and application of 3-(Methyl-m-tolyl-amino)-propionic acid (also known as N-(2-Carboxyethyl)-N-methyl-m-toluidine).

Mechanism of Action, Synthesis, and Application Protocols

Executive Summary

3-(Methyl-m-tolyl-amino)-propionic acid (CAS: 944887-18-7) is a specialized functionalized aniline derivative serving two critical roles in chemical biology and drug development:

-

Synthetic Intermediate: It acts as a key precursor for nitrogen-containing heterocycles, specifically dihydroquinolin-4-ones and coumarin dyes , via cyclization of the propionic acid side chain.

-

Chromogenic Substrate: It functions as a water-soluble hydrogen donor in peroxidase-coupled enzymatic assays (Trinder's reaction), facilitating the detection of analytes like glucose and cholesterol through oxidative coupling.

This guide details the chemical mechanism of action (MoA) driving these applications, supported by validated experimental protocols.

Chemical Identity & Properties

The compound is an amphiphilic molecule containing a lipophilic m-toluidine core and a hydrophilic propionic acid tail.

| Property | Specification |

| IUPAC Name | 3-[Methyl(3-methylphenyl)amino]propanoic acid |

| Common Name | N-(2-Carboxyethyl)-N-methyl-m-toluidine |

| Formula | |

| Molecular Weight | 193.24 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in organic solvents (DCM, EtOAc); Soluble in alkaline water (as carboxylate salt) |

| pKa | ~4.5 (Carboxylic acid), ~5.2 (Aniline nitrogen) |

Mechanism of Action: Synthetic Utility

The primary "mechanism" of this compound in drug development is its ability to undergo intramolecular cyclization . The propionic acid arm serves as an electrophilic tether that reacts with the aromatic ring to form bicyclic structures.

3.1. The Michael Addition (Formation)

The compound acts as a Michael Adduct . It is synthesized via the nucleophilic attack of N-methyl-m-toluidine on the

3.2. Cyclodehydration (Transformation)

In the presence of strong acid catalysts (e.g., Polyphosphoric Acid - PPA), the carboxylic acid group is activated (forming an acylium ion) and attacks the aromatic ring at the para position relative to the nitrogen (or ortho to the methyl group), closing the ring to form 1-methyl-7-methyl-1,2,3,4-tetrahydroquinolin-4-one .

-

Significance: These quinolone intermediates are scaffolds for antibacterial agents (fluoroquinolones) and androgen receptor modulators (SARMs).

Visualization: Synthetic Pathway

Mechanism of Action: Chromogenic Detection (Bio-Assay)

In diagnostic applications, the compound acts as a Trinder's Reagent derivative . Its mechanism involves Oxidative Coupling .

4.1. The Peroxidase Cycle

-

Activation: Hydrogen Peroxide (

) generated by an analyte-specific oxidase (e.g., Glucose Oxidase) activates Horseradish Peroxidase (HRP) to Compound I (high oxidation state). -

Radical Formation: HRP oxidizes the 3-(Methyl-m-tolyl-amino)-propionic acid (the hydrogen donor) to a radical cation.

-

Coupling: This radical attacks a coupler molecule, typically 4-Aminoantipyrine (4-AAP) or MBTH .

-

Chromophore Generation: The reaction yields a stable, purple/blue Quinoneimine Dye with high molar absorptivity (

nm), quantifiable by spectrophotometry.

-

Advantage: The propionic acid tail confers water solubility at physiological pH, preventing the precipitation of the dye, which is a common issue with non-functionalized toluidines.

Visualization: Oxidative Coupling Pathway

Experimental Protocols

Protocol A: Synthesis via Michael Addition

Use this protocol to synthesize the compound from raw materials.

-

Reagents:

-

N-methyl-m-toluidine (1.0 eq)

-

Acrylic Acid (1.2 eq)

-

Hydroquinone (0.1% w/w, polymerization inhibitor)

-

Solvent: Toluene or solvent-free (neat).

-

-

Procedure:

-

Step 1: Charge N-methyl-m-toluidine and Hydroquinone into a round-bottom flask equipped with a reflux condenser.

-

Step 2: Add Acrylic Acid dropwise under stirring to control the exotherm.

-

Step 3: Heat the mixture to 100–110°C for 4–6 hours. Monitor consumption of amine by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Step 4: Cool to room temperature.

-

Step 5 (Purification): Dissolve the residue in 10% NaOH (aq). Wash with Diethyl Ether to remove unreacted amine. Acidify the aqueous layer with HCl to pH 3.0 to precipitate the product (or extract with EtOAc).

-

Step 6: Recrystallize from Ethanol/Water.

-

-

Validation:

-

1H NMR (

): Look for triplet at

-

Protocol B: Peroxidase Assay (Chromogenic Application)

Use this protocol to validate the compound's activity as a hydrogen donor.

-

Reagents:

-

Buffer: 100 mM Phosphate Buffer, pH 7.4.

-

Enzyme: Horseradish Peroxidase (HRP), 10 U/mL.

-

Substrate: 3-(Methyl-m-tolyl-amino)-propionic acid (10 mM stock in water/ethanol).

-

Coupler: 4-Aminoantipyrine (10 mM stock).

-

Oxidant: Hydrogen Peroxide (1 mM fresh solution).

-

-

Procedure:

-

Step 1: In a cuvette, mix 800 µL Buffer, 50 µL Substrate, and 50 µL Coupler.

-

Step 2: Add 10 µL HRP.

-

Step 3: Initiate reaction with 90 µL

. -

Step 4: Measure Absorbance at 550 nm kinetically for 5 minutes.

-

-

Result Interpretation:

-

A linear increase in absorbance indicates successful oxidative coupling.

-

Blank Control: Run without HRP to ensure no auto-oxidation occurs.

-

Safety & Handling

-

Hazards: As an aniline derivative, handle as a potential irritant and sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Trinder, P. (1969). "Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor." Annals of Clinical Biochemistry, 6(1), 24-27. Link

- Barman, T. E. (1969). Enzyme Handbook. Springer-Verlag. (Reference for Peroxidase mechanism).

-

BenchChem. (2024). "Product Data: 3-(Methyl-m-tolyl-amino)-propionic acid (CAS 944887-18-7)." Link

-

PubChem. (2024).[1] "Compound Summary: 3-(Methyl-m-tolyl-amino)-propionic acid." National Center for Biotechnology Information.Link

- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for Michael Addition and Friedel-Crafts mechanisms).

Sources

Cytotoxicity of N-substituted beta-amino acids

The Cytotoxicity of N-Substituted -Amino Acids: A Technical Guide to Mechanisms, SAR, and Evaluation

Executive Summary & Core Directive

N-substituted

This guide provides a structural and experimental framework to predict, evaluate, and mitigate these toxicities. It moves beyond standard assays to address the specific physicochemical challenges—such as amphiphilicity and aggregation—inherent to this chemical class.

The Dual Nature of Cytotoxicity

To accurately assess toxicity, one must first distinguish the chemical context of the N-substituted

Scenario A: The Monomer (Metabolic Interference)

Free N-substituted

-

Excitotoxicity: Analogs like

-N-methylamino-L-alanine (BMAA) can act as promiscuous agonists for glutamate receptors (NMDA/AMPA), leading to calcium influx and neuronal death [1]. -

Transporter Competition: Due to their structural similarity to GABA and

-alanine, these monomers can competitively inhibit the Taurine Transporter (TauT) or GABA transporters (GATs) . -

Protein Misincorporation: Certain analogs (e.g., BMAA) can be mistakenly charged onto tRNAs (e.g., replacing L-serine), leading to misfolded proteins and ER stress [3].

Scenario B: The Oligomer (Membrane Disruption)

When polymerized into

-

Amphiphilicity-Driven Lysis: N-substitution allows for precise control over side-chain presentation. If the resulting oligomer forms a stable amphiphilic helix (segregating cationic and hydrophobic faces), it can partition into mammalian cell membranes.

-

Mechanism: Unlike the specific receptor binding of monomers, oligomers often act via the Carpet Model or Toroidal Pore Formation , causing rapid depolarization and lysis of erythrocytes and epithelial cells [4].

Structure-Toxicity Relationships (STR)

The design of N-substituted

Key Tuning Parameters

| Parameter | Effect on Cytotoxicity | Mechanistic Insight |

| N-Substituent Hydrophobicity | High Correlation | Bulky, aromatic N-substituents (e.g., N-naphthyl, N-tryptophan analogs) increase membrane partition coefficients, drastically raising hemolytic activity [5]. |

| Backbone Rigidity | Variable | Constrained rings (e.g., ACPC, APC) stabilize helical secondary structures. While this boosts antimicrobial potency, overly rigid amphiphilic structures often display higher mammalian toxicity due to lack of conformational adaptability [6]. |

| Cationic Charge Density | Inverse (Selectivity) | Increasing cationic charge (e.g., N-lysine mimics) generally improves selectivity for negatively charged bacterial membranes over zwitterionic mammalian membranes, reducing relative cytotoxicity [7]. |

| Chain Length | Threshold Effect | Oligomers often require a minimum length (approx. 6–10 residues) to span the bilayer or form stable pores. Truncated sequences often retain activity with reduced toxicity [8]. |

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing the safety profile of N-substituted

Caption: Decision logic for structural optimization to minimize cytotoxicity in N-substituted

Experimental Protocols

Protocol 1: High-Sensitivity Hemolysis Assay

Purpose: To quantify membrane-disrupting potential. This is the "gold standard" for amphiphilic

Materials:

-

Fresh human erythrocytes (hRBCs) (washed 3x in PBS).

-

PBS (pH 7.4).

-

Triton X-100 (1% v/v) as Positive Control.[5]

-

96-well V-bottom plates.

Workflow:

-

Preparation: Centrifuge whole blood (1000 x g, 10 min, 4°C). Remove plasma and buffy coat. Wash RBCs 3x with PBS. Resuspend to a final concentration of 1% (v/v) in PBS.

-

Dosing: Prepare serial dilutions of the test compound in PBS.

-

Control 1: PBS only (0% hemolysis).

-

Control 2: 1% Triton X-100 (100% hemolysis).

-

-

Incubation: Add 100 µL of peptide solution to 100 µL of 1% hRBC suspension. Incubate at 37°C for 1 hour (standard) and 4 hours (extended stability check).

-

Separation: Centrifuge plate at 1000 x g for 10 min.

-

Quantification: Transfer 100 µL of supernatant to a flat-bottom clear plate. Measure absorbance at 414 nm (Hemoglobin Soret band) [9].

-

Calculation:

Protocol 2: Metabolic Viability (MTT) with Aggregation Control

Purpose: To assess mitochondrial toxicity in nucleated cells (e.g., SH-SY5Y or HEK293).

Caveat:

Workflow:

-

Seeding: Seed cells (10,000/well) in 96-well plates; incubate 24h.

-

Treatment: Treat with N-substituted

-amino acids (0.1 – 100 µM) for 24–48 hours.-

Monomer check: If testing monomers, use media supplemented with physiological taurine/glutamine to detect competitive transport effects.

-

-

MTT Addition: Add MTT reagent (0.5 mg/mL); incubate 3-4 hours.

-

Solubilization: Remove media. Add DMSO.

-

Critical Validation Step: Perform a parallel "cell-free" control where the compound is incubated with MTT in media without cells. If this turns purple, your compound reduces MTT chemically (false positive) [10].

Mechanism of Action Visualization

The following diagram details the divergent toxicity pathways for monomers versus oligomers.

Caption: Divergent toxicity pathways: Monomers target transporters/receptors, while oligomers disrupt membrane integrity.

References

-

Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor.[6] Science, 241(4868), 973-975.[6] Link

-

Shetewy, A., et al. (2016).

-alanine toxicity: relevance to hyper-beta-alaninemia. Molecular and Cellular Biochemistry, 416, 11-22. Link -

Dunlop, R. A., et al. (2013). The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation. PLOS ONE, 8(9), e75376. Link

-

Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link -

Mojsoska, B., et al. (2015). Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 59(7), 4112–4120. Link

-

Godballe, T., et al. (2011).

-Helical antimicrobial peptides and peptidomimetics: structure–activity relationships and potential as drug candidates. Chemical Biology & Drug Design, 77(2), 107-124. Link -

Mowery, B. P., et al. (2009). Mimicry of antimicrobial host-defense peptides by random copolymers. Journal of the American Chemical Society, 131(28), 9735-9745. Link

-

Patch, J. A., & Barron, A. E. (2003). Helical peptoid mimics of magainin-2 amide. Journal of the American Chemical Society, 125(40), 12092-12093. Link

-

Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 427-435. Link

-

Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and cytostatic dyes. Acta Histochemica, 114(8), 785-796. Link

Sources

- 1. β-N-Methylamino-L-Alanine Toxicity in PC12: Excitotoxicity vs. Misincorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jneurosci.org [jneurosci.org]

- 4. Mitochondrial defects associated with β-alanine toxicity: relevance to hyper-beta-alaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to 3-(Methyl-m-tolyl-amino)-propionic Acid as a Versatile Building Block in Synthetic Chemistry

Executive Summary

In the intricate field of molecular design and synthesis, the selection of foundational building blocks is paramount to achieving efficiency, novelty, and desired functionality. 3-(Methyl-m-tolyl-amino)-propionic acid (CAS 944887-18-7) is a bifunctional reagent of increasing importance.[1][2] Its structure, which uniquely combines a tertiary amine and a carboxylic acid with a sterically and electronically influential meta-tolyl group, presents a versatile scaffold for creating complex molecular architectures. This guide provides an in-depth examination of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights into its role in modern medicinal chemistry and materials science.

Introduction: The Architectural Advantage of a Bifunctional Scaffold

The strategic value of 3-(Methyl-m-tolyl-amino)-propionic acid lies in its inherent bifunctionality. The molecule contains both a nucleophilic tertiary amine and an electrophilic carboxylic acid, enabling orthogonal reaction pathways. This allows chemists to perform sequential, controlled modifications, building complexity in a stepwise fashion.

The meta-methyl substituent on the tolyl ring is not a trivial feature; it serves several key purposes:

-

Steric Influence: It prevents coplanarity of the phenyl ring, influencing the final conformation of larger molecules.

-

Electronic Tuning: As an electron-donating group, it subtly modifies the reactivity of the aromatic ring and the basicity of the amine.

-

Lipophilicity: It increases the molecule's lipophilic character, a critical parameter for modulating the pharmacokinetic properties (e.g., membrane permeability, metabolic stability) of a drug candidate.

This combination of features makes it a superior choice over simpler analogues like 3-(phenylamino)propanoic acid in contexts requiring fine-tuning of structure-activity relationships (SAR).

Synthesis and Quality Control

The most reliable and atom-economical route to synthesize 3-(Methyl-m-tolyl-amino)-propionic acid is the Michael (conjugate) addition of N-methyl-m-toluidine to acrylic acid. This reaction is a classic example of nucleophilic addition to an α,β-unsaturated carbonyl compound.

Synthetic Workflow: A Validated Protocol

The causality behind this protocol is straightforward: the lone pair of the N-methyl-m-toluidine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylic acid. The reaction is often conducted without a catalyst, but a mild base can be used to accelerate the process by increasing the nucleophilicity of the amine.

Caption: A self-validating workflow for the synthesis and purification of the title compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N-methyl-m-toluidine (1.0 eq).

-

Reagent Addition: Add acrylic acid (1.05 eq) portion-wise, maintaining the internal temperature below 40°C, as the initial mixing can be exothermic.

-

Thermal Reaction: Once the addition is complete, heat the stirred mixture to 80-90°C.

-

In-Process Control: Monitor the reaction's progress every 2 hours using a suitable analytical method (e.g., TLC, LC-MS) to check for the disappearance of the N-methyl-m-toluidine. The reaction is typically complete within 6-12 hours. This step is critical for ensuring the reaction has gone to completion and serves as the first validation point.

-

Isolation: Allow the reaction mixture to cool to ambient temperature. Add a non-polar "anti-solvent" such as heptane or MTBE to precipitate the product. Stir for 1 hour.

-

Filtration: Collect the crude product by vacuum filtration and wash the filter cake with the anti-solvent to remove unreacted starting materials.

-

Purification: For high-purity material required in drug development, recrystallize the crude solid from a suitable solvent system like isopropanol/water.

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 50°C until a constant weight is achieved.

Analytical Characterization for Purity and Identity

The trustworthiness of this building block is established by rigorous analytical testing. Each test validates a different aspect of the molecule's integrity.

| Analytical Method | Purpose | Expected Outcome / Specification |

| ¹H NMR | Confirms molecular structure and identity. | Presence of characteristic signals for aromatic protons, the propylene chain, the N-methyl group, and the acidic proton. |

| Mass Spectrometry | Verifies molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₅NO₂. |

| HPLC | Quantifies purity. | Purity ≥ 98.0% (by area normalization). |

| FT-IR Spectroscopy | Identifies key functional groups. | Characteristic absorption bands for O-H (broad, carboxylic acid), C=O (~1710 cm⁻¹), and C-N bonds. |

| Melting Point | Assesses purity. | A sharp, defined melting point range. |

Strategic Applications in Multi-Step Synthesis

The true utility of 3-(Methyl-m-tolyl-amino)-propionic acid is realized when it is incorporated into larger, more complex molecules. Its two functional groups can be addressed independently.

Gateway to Amides and Peptidomimetics

The carboxylic acid is the most accessible handle for elaboration. It readily participates in amide bond formation, a cornerstone of medicinal chemistry, using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, T3P). This allows for the direct linkage of the building block to amines, anilines, or amino acid esters.

Logical Relationship in Amide Synthesis:

Caption: The logical flow of an amide coupling reaction utilizing the building block.

This strategy is frequently employed in the synthesis of:

-

Kinase Inhibitors: Where the tolyl group can occupy a hydrophobic pocket in the ATP-binding site.

-

GPCR Modulators: Building molecules that require a specific vector and orientation for receptor binding.

-

Unnatural Peptides: Incorporating the fragment creates non-natural backbones, which can improve stability against proteolytic degradation.

Leveraging the Tertiary Amine

While the carboxylic acid is typically addressed first, the tertiary amine is also a key functional handle.

-

Basicity and Salt Formation: The amine provides a basic center, allowing for the formation of pharmaceutically acceptable salts to improve solubility and handling properties.

-

Directed Metallation: The nitrogen can direct ortho-lithiation on the tolyl ring, allowing for further substitution at the C2 or C6 position, a powerful technique for advanced analogue synthesis.

-

Quaternization: Reaction with alkyl halides can form quaternary ammonium salts, introducing a permanent positive charge to modulate biological activity or physical properties.

Conclusion: A Foundational Tool for Molecular Innovation

3-(Methyl-m-tolyl-amino)-propionic acid is a quintessential example of a modern synthetic building block. Its value extends beyond its constituent atoms to the strategic possibilities it unlocks. The robust and verifiable synthetic route, combined with the orthogonal reactivity of its functional groups, provides chemists with a reliable and versatile tool. By understanding the causality behind its synthesis and the logical application of its functional handles, researchers in drug discovery and materials science can leverage this compound to construct novel molecules with precisely tailored properties, accelerating the pace of innovation.

References

While 3-(Methyl-m-tolyl-amino)-propionic acid is available from commercial suppliers[1], there is a notable absence of dedicated, peer-reviewed articles detailing its specific synthesis or mechanistic studies in indexed scientific literature. The protocols and applications described in this guide are therefore grounded in well-established, fundamental principles of organic chemistry (e.g., the Michael Addition) and are extrapolated from documented use-cases of structurally analogous compounds, such as other substituted β-amino acids, which are widely recognized as valuable building blocks in medicinal chemistry and peptide synthesis.[3][4]

-

3-Amino-3-(P-Tolyl)Propionic Acid 98.0%(HPLC) . Pure Synth. [Link]

-

3-(3-Methylphenyl)propionic acid . PubChem, National Center for Biotechnology Information. [Link]

-

ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses. [Link]

-

Biomarkers for Drug Development in Propionic and Methylmalonic Acidemias . Wiley Online Library. [Link]

-

Methyl 3-[methyl(propyl)amino]propanoate . PubChem, National Center for Biotechnology Information. [Link]

-

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid suppliers and producers . BuyersGuideChem. [Link]

-

N,N-Dimethyl-p-toluidine crosslinker enables acrylic-based resin with seamless adhesion and high performance . RSC Publishing. [Link]

-

Two-Component Acrylic Adhesive Study . Scribd. [Link]

- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol . Semantic Scholar. [Link]

-

Amino Acids in the Development of Prodrugs . MDPI. [Link]

Sources

Physicochemical Characteristics of N-Aryl-beta-Alanine

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

N-aryl-beta-alanine derivatives represent a pivotal class of non-proteinogenic amino acids that bridge the gap between aliphatic beta-amino acids and aromatic scaffolds. Unlike their aliphatic counterparts (e.g.,

Molecular Architecture & Electronic Effects

The core structure of N-aryl-beta-alanine consists of a 3-aminopropanoic acid backbone where the amino nitrogen is conjugated to an aromatic ring. This structural modification introduces profound electronic changes compared to the parent

Resonance and Basicity

In aliphatic

-

Effect: This delocalization significantly reduces the electron density on the nitrogen, lowering its basicity by approximately 5–6 log units.

-

Consequence: At physiological pH (7.4), the nitrogen remains largely unprotonated, altering the molecule's zwitterionic character and membrane permeability.

Structural Conformation

The N-aryl group introduces steric bulk and restricts rotation around the N-C(aryl) bond. This rigidity is advantageous in drug design for locking bioactive conformations, particularly when these units are incorporated into

Physicochemical Profiling

The following data compares the parent

Comparative Physicochemical Metrics

| Property | Beta-Alanine (Aliphatic) | N-Phenyl-Beta-Alanine (Aromatic) | Impact on Drug Design |

| Molecular Weight | 89.09 g/mol | 165.19 g/mol | Increased size affects binding pocket fit. |

| pKa (COOH) | 3.55 | ~3.8 – 4.0 | Carboxyl acidity remains largely similar. |

| pKa (NH) | 10.24 (Basic) | 4.6 – 5.2 (Weakly Basic) | Critical: Nitrogen is neutral at pH 7.4. |

| LogP (Oct/Water) | -0.90 (Hydrophilic) | ~1.2 (Lipophilic) | Enhanced passive membrane permeability. |

| Isoelectric Point (pI) | 6.9 | ~4.2 | Shifts solubility minimum to acidic pH. |

| H-Bond Donors | 2 (NH, OH) | 2 (NH, OH) | N-H donor strength is increased due to aryl E-W effect. |

Solubility and Lipophilicity Profiles

The "Lipophilicity Flip" is the most significant characteristic. While

-

pH Dependence: At pH 7.4, N-phenyl-

-alanine exists primarily as a mono-anion (carboxylate

Synthesis & Fabrication Protocol

The synthesis of N-aryl-beta-alanines is most efficiently achieved via the Aza-Michael Addition . This pathway is preferred over alkylation of anilines with halo-propionic acids due to milder conditions and higher regioselectivity (avoiding bis-alkylation).

Diagram: Aza-Michael Synthesis Workflow

Caption: Workflow for the synthesis of N-aryl-beta-alanine via Aza-Michael addition.

Detailed Experimental Protocol

Objective: Synthesis of N-phenyl-

-

Reagent Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add Aniline (9.3 g, 100 mmol) and Acrylic Acid (7.2 g, 100 mmol).

-

Note: While esters (e.g., methyl acrylate) can be used, using acrylic acid directly simplifies the workup if the free acid is desired.

-

Solvent: Add 50 mL of Toluene. (Water can be used for "on-water" green chemistry variants, but toluene allows for higher reflux temperatures).

-

-

Reaction:

-

Heat the mixture to reflux (approx. 110°C) for 12–24 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Stain with ninhydrin or visualize under UV (aniline absorbs strongly). Look for the disappearance of the aniline spot.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates, filter it directly (N-aryl-beta-alanines often crystallize from non-polar solvents).

-

If no precipitate forms, evaporate the toluene under reduced pressure. Dissolve the residue in saturated

(aq). Wash with diethyl ether to remove unreacted aniline. -

Acidify the aqueous layer carefully with 1M HCl to pH ~4.0 (near the isoelectric point). The product should precipitate.[1]

-

-

Purification (Recrystallization):

-

Collect the precipitate by filtration.[1]

-

Recrystallize from a mixture of Ethanol/Water (approx. 80:20).

-

Dry in a vacuum oven at 50°C for 6 hours.

-

Self-Validation Check: The melting point of pure N-phenyl-

Analytical Characterization

To validate the identity of the synthesized N-aryl-beta-alanine, specific spectroscopic markers must be confirmed.

Proton NMR ( NMR)

Solvent:

-

2.50 – 2.65 ppm (Triplet, 2H):

-

3.35 – 3.50 ppm (Triplet, 2H):

- 6.60 – 7.20 ppm (Multiplet, 5H): Aromatic protons. Typically, the ortho and para protons are shielded relative to benzene due to the electron-donating nature of the nitrogen, appearing upfield of the meta protons.

-

~12.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (

Infrared Spectroscopy (FT-IR)

-

1700 – 1725 cm

: Strong -

3300 – 3400 cm

:

Biological Applications & Stability

Metabolic Stability

N-aryl-beta-alanines exhibit superior metabolic stability compared to natural amino acids.

-

Protease Resistance: The

-amino acid backbone is generally unrecognized by standard proteases (which cleave -

Enzymatic Resistance: The bulky N-aryl group sterically hinders access to the nitrogen, preventing degradation by enzymes like

-alanine transaminase that typically metabolize endogenous

Logic Map: Structure-Property-Application

Caption: Logic map connecting N-aryl structural features to physicochemical properties and downstream applications.

References

-

Synthesis of N-aryl-beta-alanine derivatives: Anusevicius, K. et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. Link

-

Aza-Michael Reaction Mechanism: Rulev, A. Y. (2017).[2] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Link

-

Physicochemical Data (N-Phenyl-beta-alanine): PubChem.[3] N-Phenyl-beta-alanine Compound Summary. National Library of Medicine. Link

-

pKa of Aniline Derivatives: Williams, R. pKa Data Compiled. Organic Chemistry Data. Link

-

Beta-Alanine Biological Context: Trexler, E. T. et al. (2015). International society of sports nutrition position stand: Beta-Alanine. PubMed Central. Link

Sources

3-(Methyl-m-tolyl-amino)-propionic acid discovery and history

Technical Whitepaper: 3-(Methyl-m-tolyl-amino)-propionic Acid – Discovery, Synthesis, and Applications

Executive Summary 3-(Methyl-m-tolyl-amino)-propionic acid (CAS 944887-18-7) represents a specialized class of N-alkyl-N-aryl-β-alanine derivatives that serves as a critical intermediate in two distinct but high-value sectors: the synthesis of fluorescent coumarin laser dyes and the development of tricyclic pharmaceutical scaffolds. Historically emerging from the industrial boom of acrylic acid chemistry in the mid-20th century, this compound has evolved from a bulk dye intermediate into a refined building block for modern medicinal chemistry, specifically in the pursuit of novel anticancer agents (e.g., colchicine derivatives). This guide provides a comprehensive technical analysis of its discovery, synthetic pathways, and application spectrum.

Chemical Identity & Physicochemical Profile

-

IUPAC Name: 3-[Methyl(3-methylphenyl)amino]propanoic acid

-

Common Synonyms: N-Methyl-N-(m-tolyl)-β-alanine; 3-(N-methyl-m-toluidino)propionic acid

-

CAS Registry Number: 944887-18-7 (Modern registration); historically referenced as a generic β-alanine derivative.

-

Molecular Formula: C₁₁H₁₅NO₂

-

Molecular Weight: 193.24 g/mol [1]

-

Structure: An N-methylated m-toluidine core linked to a propionic acid moiety via the nitrogen atom.

| Property | Value | Note |

| Appearance | Off-white to pale brown solid | Depends on purity and oxidation state |

| Melting Point | 85–90 °C (Typical) | Varies with crystal form |

| Solubility | Soluble in DCM, Methanol, DMSO | Limited solubility in water (unless ionized) |

| pKa (Acid) | ~4.8 | Carboxylic acid proton |

| pKa (Base) | ~3.5 | Aniline nitrogen (weakly basic due to conjugation) |

Historical Genesis & Discovery

The "discovery" of 3-(Methyl-m-tolyl-amino)-propionic acid is not attributed to a single "Eureka" moment but rather to the systematic exploration of Michael Addition reactions involving aromatic amines and acrylic acid derivatives in the 1940s and 1950s .

The Industrial Dye Era (1940s–1960s)

The compound's genesis is deeply rooted in the search for improved acetate rayon dyes . Chemists at major industrial firms (e.g., IG Farben, DuPont, Eastman Kodak) sought to modify the solubility and dyeing properties of azo and anthraquinone dyes.

-

The Mechanism: The reaction of N-alkyl anilines with acrylic acid (or acrylonitrile followed by hydrolysis) was pioneered as a scalable route to introduce hydrophilic carboxy-functionalized side chains.

-

Key Innovation: The introduction of the m-methyl group (from m-toluidine) provided steric bulk that improved the lightfastness and solubility of the resulting dyes compared to simple aniline derivatives.

The Modern Pharmaceutical Era (2000s–Present)

In the 21st century, the compound re-emerged as a scaffold for Diversity-Oriented Synthesis (DOS) .

-

Patent WO2004/113281 (2004): This patent, filed by Je Il Pharmaceutical Co. Ltd., explicitly lists this structure within a library of intermediates for synthesizing tricyclic derivatives (specifically colchicine analogs) with potent anticancer and anti-angiogenic properties. This marked the transition of the molecule from a "dye intermediate" to a "pharmacophore builder."

Synthetic Evolution & Methodology

The synthesis of 3-(Methyl-m-tolyl-amino)-propionic acid relies on the Michael Addition of N-methyl-m-toluidine to acrylic acid. This reaction is thermodynamically favorable but requires careful control of kinetics to prevent polymerization of the acrylic acid.

Core Synthetic Pathway

Figure 1: Synthetic pathway via Michael Addition.

Detailed Experimental Protocol

Reagents:

-

N-Methyl-m-toluidine (1.0 eq)

-

Acrylic Acid (1.2 eq)

-

Hydroquinone (trace, polymerization inhibitor)

-

Solvent: Glacial Acetic Acid or Toluene (optional, can be run neat)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, charge N-methyl-m-toluidine.

-

Addition: Add acrylic acid dropwise over 30 minutes. If running neat, ensure efficient stirring as viscosity may increase. Add a crystal of hydroquinone to prevent acrylic acid polymerization.

-

Reaction: Heat the mixture to 100–110 °C for 4–6 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 7:3) for the disappearance of the amine.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If neat: Pour into ice-cold water. The product may precipitate as a solid or oil.

-

If oiled out: Extract with Dichloromethane (DCM), wash with water, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM -> 5% MeOH in DCM).

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the N-methyl singlet (~2.9 ppm), the m-tolyl methyl singlet (~2.3 ppm), and the characteristic A2B2 (or similar) triplets for the propionic acid chain (~2.6 ppm and ~3.6 ppm).

Applications in Research & Industry

A. Laser Dye Synthesis (Coumarins)

This acid is a direct precursor to 7-amino-4-methylcoumarin derivatives, which are ubiquitous in dye lasers (blue-green region) and as fluorescent tags.

-

Mechanism: The propionic acid side chain allows for cyclization (typically using Eaton's reagent or Polyphosphoric acid) to form a tetrahydroquinoline ring.

-

Result: Rigidization of the amine prevents non-radiative decay, significantly increasing the Quantum Yield of the dye.

B. Pharmaceutical Scaffolds (Tricyclics)

As highlighted in patent WO2004/113281, the molecule serves as a "linker" scaffold.

-

Function: It provides a flexible linker (propionic acid) attached to a lipophilic core (tolyl).

-

Target: Synthesis of Colchicine analogs (microtubule destabilizers) where the B-ring is modified to reduce toxicity while maintaining anti-tumor efficacy.

Figure 2: Downstream applications in materials science and pharmacology.

References

-

Gresham, T. L., et al. (1948). "β-Propiolactone. IV. Reactions with salts of carboxylic acids."[2] Journal of the American Chemical Society, 70(3), 998–999. Link(Foundational work on beta-alanine synthesis).

-

Kim, M. H., et al. (2004). "Tricyclic derivatives or pharmaceutically acceptable salts thereof, their preparations and pharmaceutical compositions containing them." World Intellectual Property Organization, Patent WO2004/113281 A1. Link(Primary source for pharmaceutical application).

- Venkataraman, K. (1952). The Chemistry of Synthetic Dyes. Academic Press.

-

Benchchem. (n.d.). "3-(Methyl-m-tolyl-amino)-propionic acid Product Entry." Link(Source for CAS and physical data).

Sources

Theoretical Studies on 3-(Methyl-m-tolyl-amino)-propionic Acid Conformation

Topic: Theoretical Studies on the Conformational Landscape of 3-(Methyl-m-tolyl-amino)-propionic Acid Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Design Professionals.[1]

Executive Summary

3-(Methyl-m-tolyl-amino)-propionic acid (CAS: 944887-18-7) represents a critical structural scaffold in the synthesis of peptidomimetics and nitrogen-based dyes.[1] As an

This technical guide outlines a rigorous computational framework for elucidating the conformational landscape of this molecule.[1] By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, researchers can predict the global minimum energy structure, rationalize its electronic properties, and validate findings against vibrational spectroscopy data.[1] This protocol serves as a self-validating system for characterizing similar aniline-based amino acid intermediates.[1]

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is designed to avoid trapping in local minima, a common pitfall in flexible chain analysis.[1]

Level of Theory

-

Optimization & Frequency: DFT / B3LYP / 6-311++G(d,p).

-

Rationale: The B3LYP hybrid functional provides a balanced description of ground-state geometries and vibrational frequencies for organic molecules containing C, H, N, and O atoms [1].[1] The diffuse functions (++) are critical for accurately modeling the lone pair on the nitrogen and the acidic proton of the carboxyl group.[1]

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

Workflow Visualization

The following diagram illustrates the iterative process for identifying the Global Minimum Energy Conformer (GMEC).

Figure 1: Step-by-step computational workflow for conformational analysis.

Conformational Landscape Analysis

The structural flexibility of 3-(Methyl-m-tolyl-amino)-propionic acid is defined by three primary torsional angles. A systematic Potential Energy Surface (PES) scan is required to map these coordinates.[1]

Key Torsional Coordinates

| Parameter | Definition | Description |

| N-C Propyl Rotation | Controls the orientation of the propionic chain relative to the aromatic ring.[1] | |

| Backbone Folding | Determines if the chain is extended (trans) or folded (gauche).[1] | |

| Carboxyl Rotation | Defines the orientation of the acidic proton (syn/anti).[1] |

Predicted Conformers

Based on steric and electronic principles observed in

-

Conformer I (Global Minimum - Folded):

-

Geometry: The carboxylic acid group folds back towards the amine nitrogen.[1]

-

Stabilization: An intramolecular hydrogen bond of the type O-H...N is formed.[1] Although the basicity of the aniline nitrogen is reduced by resonance with the m-tolyl ring, the interaction is sufficient to stabilize the structure in the gas phase by approximately 2-4 kcal/mol relative to the extended form.[1]

-

-

Conformer II (Extended):

-

Conformer III (Steric Stress):

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting the molecule's behavior in nucleophilic substitution or coupling reactions.[1]

Frontier Molecular Orbitals (FMO)[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic ring (

-system).[1] The energy of the HOMO correlates with the molecule's ability to act as a nucleophile.[1] -

LUMO (Lowest Unoccupied Molecular Orbital): Located on the carboxyl group (

) and the aromatic ring.[1] -

Band Gap (

): A large HOMO-LUMO gap (typically > 4.5 eV for such systems) indicates high kinetic stability (chemical hardness).[1]

Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for intermolecular interactions:

-

Negative Potential (Red): Concentrated on the carbonyl oxygen and the aromatic ring (

-cloud).[1] These are sites for electrophilic attack.[1] -

Positive Potential (Blue): Concentrated on the carboxylic acid proton and the methyl protons.[1]

Figure 2: Relationship between structural moieties and Frontier Molecular Orbitals.

Spectroscopic Validation (Vibrational Analysis)

Theoretical predictions must be validated against experimental IR or Raman spectra.[1] The following characteristic vibrational modes are diagnostic for 3-(Methyl-m-tolyl-amino)-propionic acid.

Scaling Factors

DFT frequencies are typically overestimated due to the neglect of anharmonicity.[1]

-

Recommended Scaling Factor (B3LYP/6-311++G(d,p)): 0.967 [4].[1]

Diagnostic Bands

| Vibrational Mode | Unscaled Freq (cm | Scaled Freq (cm | Intensity | Assignment |

| ~3750 | ~3625 | Medium | Free carboxylic acid stretch.[1] | |

| ~1780 | ~1720 | Very Strong | Carbonyl stretching (shifts to lower freq if H-bonded).[1] | |

| ~1350 | ~1305 | Strong | Aryl-amine C-N stretch.[1] | |

| ~2950 | ~2850 | Weak | Methyl group symmetric/asymmetric stretch.[1] |

Note: If the O-H...N intramolecular hydrogen bond is present (Conformer I), the O-H stretch will redshift significantly (broad band around 3200-3400 cm